Borealis-2 Trial: Apatorsen Plus Docetaxel Demonstrates Statistically Significant Overall Survival Improvement Versus Docetaxel Alone in Platinum-Resistant Metastatic Urothelial Carcinoma
In the Borealis-2 randomized Phase II trial (NCT01780545) evaluating 200 patients with platinum-resistant metastatic urothelial carcinoma, the addition of Apatorsen to docetaxel produced a statistically significant reduction in the hazard for death compared with docetaxel alone, with a hazard ratio (HR) of 0.80 (80% CI: 0.65 to 0.98; one-sided P = 0.08) [1]. Median overall survival was 6.4 months in the Apatorsen-plus-docetaxel arm versus 5.9 months in the docetaxel-alone arm, and 12-month overall survival rates were 34.4% versus 25.0%, respectively, representing an absolute 12-month survival benefit of 9.4 percentage points [2].
| Evidence Dimension | Overall Survival (OS) |
|---|---|
| Target Compound Data | Median OS: 6.4 months (95% CI: 4.6–9.2); 12-month OS: 34.4% (95% CI: 25.1–43.9); HR = 0.80 |
| Comparator Or Baseline | Docetaxel alone: Median OS: 5.9 months (95% CI: 4.8–7.3); 12-month OS: 25.0% (95% CI: 17.0–33.8) |
| Quantified Difference | HR = 0.80 (80% CI: 0.65–0.98; P = 0.08); Absolute 12-month OS improvement = 9.4% |
| Conditions | Randomized, multicenter Phase II trial; 200 patients with platinum-resistant metastatic urothelial carcinoma; docetaxel administered for up to 10 cycles with Apatorsen maintenance in non-progressors |
Why This Matters
This is the only clinical evidence demonstrating that an Hsp27-targeted ASO can produce a statistically significant survival advantage in a platinum-resistant population, establishing Apatorsen as the reference compound for preclinical studies investigating Hsp27 inhibition in combination with taxane chemotherapy in urothelial cancer models.
- [1] Choueiri TK, Hahn NM, Werner L, et al. Borealis-2: A randomized phase II study of OGX-427 (apatorsen) plus docetaxel versus docetaxel alone in platinum-resistant metastatic urothelial cancer (mUC). J Clin Oncol. 2017;35(6_suppl):289. View Source
- [2] DrugBank. Apatorsen Completed Phase 2 Trials: Bladder Cancer (NCT01780545). DrugBank Online. 2026. View Source
